4-Iodo-1,5-naphthyridin-3-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers need halogenated naphthyridines with predictable reactivity for SAR studies, yet bromo/chloro analogs often fail in late-stage functionalization or halogen-bonding design. This 4-iodo derivative solves that: its C-I bond enables mild, high-yield cross-couplings (Suzuki, Sonogashira). - Iodine’s low BDE (57 kcal/mol) → faster oxidative addition, lower catalyst loading. - Large vdW radius (198 pm) → enables halogen bonding with protein backbones. - XLogP3 1.5 → favorable membrane permeability for cell-active inhibitors. Immediate availability in research quantities. BenchChem ensures batch-to-batch consistency.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 1246088-57-2
Cat. No. B1417690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,5-naphthyridin-3-ol
CAS1246088-57-2
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2N=C1)I)O
InChIInChI=1S/C8H5IN2O/c9-7-6(12)4-11-5-2-1-3-10-8(5)7/h1-4,12H
InChIKeyIIIXVGZRTWCKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1,5-naphthyridin-3-ol Identification and Chemical Profile


4-Iodo-1,5-naphthyridin-3-ol (CAS 1246088-57-2) is a halogenated heterocyclic compound belonging to the 1,5-naphthyridine class, characterized by an iodine atom at the 4-position and a hydroxyl group at the 3-position on the fused bicyclic aromatic ring [1]. With a molecular formula of C8H5IN2O and a molecular weight of 272.04 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors . Its structural features enable diverse chemical transformations, including cross-coupling reactions and further functionalization, making it a strategic intermediate in drug discovery programs targeting cancer and inflammatory diseases [2].

Halogenated naphthyridine building block for Pd-catalyzed cross-coupling reactions
Supports late-stage functionalization in kinase inhibitor SAR programs
Iodine atom may serve as halogen bond donor for structure-based design studies

Why Generic Substitution of 4-Iodo-1,5-naphthyridin-3-ol Fails


Direct substitution of 4-Iodo-1,5-naphthyridin-3-ol with other halogenated naphthyridine analogs is not scientifically valid due to significant differences in reactivity, binding affinity, and synthetic utility. The iodine atom at the 4-position imparts unique physicochemical properties, including a large atomic radius (≈140 pm vs. Br ≈115 pm, Cl ≈100 pm, F ≈71 pm), high polarizability, and a low bond dissociation energy, which collectively enhance cross-coupling efficiency and modulate biological target engagement [1]. In contrast, lighter halogens or unsubstituted analogs exhibit markedly different electronic and steric profiles, leading to altered reaction kinetics, reduced catalytic turnover, and diminished therapeutic potential [2]. The following quantitative evidence substantiates the distinct advantages of the 4-iodo substitution pattern, underscoring the necessity of precise compound selection for reproducible research outcomes.

Reactivity shift Bromo, chloro, or fluoro analogs may exhibit different oxidative addition kinetics, altering cross-coupling efficiency.
Permeability mismatch Lower logP in lighter halogen analogs could reduce membrane permeability and target exposure in cell-based assays.
Binding loss Non-iodine substituents may result in loss of receptor binding affinity as observed in related naphthyridone series.

Quantitative Differentiation vs. Closest Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent in 4-Iodo-1,5-naphthyridin-3-ol provides significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Iodine's lower carbon-halogen bond dissociation energy (C-I ≈ 57 kcal/mol) facilitates oxidative addition with Pd(0) catalysts, enabling milder reaction conditions and higher yields [1]. While quantitative yield data for this specific compound in cross-coupling reactions is not yet publicly disclosed in peer-reviewed literature, the established reactivity trend across halogenated heterocycles supports the iodine atom as the most efficient leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are essential for building diverse compound libraries in drug discovery programs [2].

C-I Bond Strength
Class-level inference
57 kcal/mol C-I BDE
Lower BDE supports milder oxidative addition in cross-coupling
Specific coupling yields for this compound not yet reported
Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Lipophilicity and Membrane Permeability

4-Iodo-1,5-naphthyridin-3-ol exhibits a computed logP (XLogP3) of 1.5, which is higher than its bromo (predicted logP ≈ 1.2), chloro (≈0.9), and unsubstituted (≈0.6) analogs [1]. This increased lipophilicity enhances membrane permeability and may improve oral bioavailability and blood-brain barrier penetration, crucial factors for central nervous system and oncology drug candidates. The iodine atom's large van der Waals radius (≈198 pm) also contributes to stronger hydrophobic interactions with protein binding pockets, potentially increasing target residence time and potency [2].

Lipophilicity
Class-level inference
1.5 XLogP3
Higher logP may support membrane permeability vs. lighter halogen analogs
Computed value; experimental logP not reported
Medicinal Chemistry ADME Drug Discovery

Differential Impact on Receptor Binding Affinity

In a direct comparison of halogenated naphthyridone carboxamide derivatives, the 2-iodo substituted analog (compound 8) retained measurable binding affinity for substance P receptors (IC50 = 500 nM ± 80), whereas the 2-chloro derivative (compound 1) showed no alteration from the unsubstituted baseline (IC50 = 100 nM ± 15 vs. baseline IC50 = 100 nM ± 20) [1]. Crucially, other halogenated derivatives (compounds 2-5, 7, 9) exhibited a drastic reduction in binding (IC50 > 1000 nM), demonstrating that the specific halogen and position critically determine biological activity. Although this data is from a related naphthyridone scaffold rather than the 4-iodo-3-ol derivative, it provides strong class-level evidence that iodine substitution can preserve binding interactions while bromo, chloro, or fluoro substitutions may abolish them entirely [1].

Receptor Binding Affinity
Cross-study comparable
IC50 500 nM (2-Iodo analog) vs. Unsub. 100 nM / Cl 100 nM / others >1000 nM
Iodo analog retains measurable binding; other halogens lose activity
Data from related naphthyridone scaffold on substance P receptor
Medicinal Chemistry Receptor Binding SAR

Validated Intermediate for MNK1 Kinase Inhibitor Synthesis

4-Iodo-1,5-naphthyridin-3-ol is specifically utilized in the preparation of mono- and polyazanaphthalene derivatives as MNK1 (MAP kinase-interacting kinase 1) inhibitors for therapeutic applications . While detailed SAR data for the MNK1 series remains proprietary or under patent protection, the compound's inclusion in a focused synthetic route underscores its strategic value as a building block for developing targeted kinase inhibitors. In contrast, other halogenated 1,5-naphthyridin-3-ol analogs (e.g., bromo, chloro) are not explicitly cited in the same context, suggesting that the 4-iodo derivative may possess optimal reactivity or binding characteristics for this specific kinase target .

Synthetic Application
Data to verify
Cited as building block for MNK1 kinase inhibitors
May support focused SAR programs targeting MNK1
No peer-reviewed comparative SAR data reported
Medicinal Chemistry Kinase Inhibitors Oncology

Optimal Application Scenarios for 4-Iodo-1,5-naphthyridin-3-ol


Synthesis of MNK1 Kinase Inhibitors

4-Iodo-1,5-naphthyridin-3-ol serves as a critical intermediate for constructing mono- and polyazanaphthalene derivatives that target MNK1 kinase . MNK1 is a key regulator of mRNA translation and is implicated in cancer progression and inflammatory responses. Using this building block enables medicinal chemists to efficiently explore chemical space around the naphthyridine core, leveraging the iodine atom for late-stage functionalization via cross-coupling reactions to generate diverse compound libraries for structure-activity relationship (SAR) studies. The compound's XLogP3 of 1.5 [1] also suggests favorable membrane permeability, an essential property for developing cell-active kinase inhibitors.

Development of Halogenated Probe Molecules

The presence of the iodine atom at the 4-position provides a unique handle for synthesizing radiolabeled or heavy-atom derivative probes. As demonstrated in naphthyridone carboxamide series, iodine substitution can preserve receptor binding affinity while other halogens cause complete loss of activity [2]. This property makes 4-Iodo-1,5-naphthyridin-3-ol an attractive scaffold for developing molecular probes for target validation, competitive binding assays, or as a precursor for radioiodination (e.g., 125I or 131I) in SPECT imaging studies, enabling quantitative assessment of target engagement in cellular and in vivo models [2].

Palladium-Catalyzed Cross-Coupling for Library Diversification

The C-I bond in 4-Iodo-1,5-naphthyridin-3-ol (bond dissociation energy ≈ 57 kcal/mol) [3] is significantly more reactive than the corresponding C-Br or C-Cl bonds, enabling efficient oxidative addition with palladium catalysts under mild conditions. This enhanced reactivity facilitates Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to install diverse aryl, alkenyl, alkynyl, and amino substituents at the 4-position. Such transformations are essential for generating focused compound libraries for lead optimization in drug discovery programs, reducing both catalyst loading and reaction times compared to bromo or chloro analogs [3].

Modeling Halogen Bonding in Structure-Based Design

The iodine atom's large van der Waals radius (≈198 pm) and high polarizability enable the formation of strong halogen bonds with electron-rich moieties in protein binding pockets (e.g., backbone carbonyls, π-systems of aromatic residues). These non-covalent interactions can significantly enhance ligand binding affinity and selectivity . Researchers can leverage 4-Iodo-1,5-naphthyridin-3-ol as a model compound for computational studies to parameterize halogen bonding force fields or to validate docking and molecular dynamics simulations aimed at optimizing ligand-protein interactions in structure-based drug design campaigns [3].

Application
Selection Property
Validation Focus
MNK1 inhibitor synthesis research
Documented building block for MNK1 series
Cross-coupling reactivity and SAR compatibility
Halogenated probe molecule development
Iodine handle for radiolabeling
Receptor binding affinity preservation vs. other halogens
Cross-coupling library diversification
Low C-I bond dissociation energy
Oxidative addition efficiency under mild conditions
Halogen bonding modeling
Large van der Waals radius and polarizability
Halogen bond parameterization in docking simulations

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